BD-1047

Description

Properties

IUPAC Name |

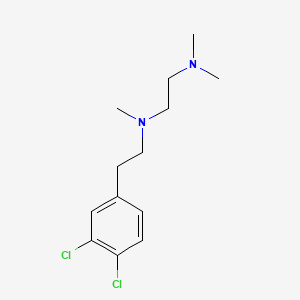

N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVRNMUKTZOQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160640 | |

| Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138356-20-4 | |

| Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138356-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(3,4-Dichlorphenyl)ethyl)-N,N',N'-trimethyl-1,2-ethandiamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-[2-(3,4-Dichlorophenyl)ethyl]-N1,N2,N2-trimethyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BD-1047 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3X75QGDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Sigma-1 Receptor Antagonist BD-1047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047, also known as N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective antagonist of the sigma-1 (σ1) receptor.[1] This unique intracellular receptor, primarily located at the endoplasmic reticulum-mitochondria interface, acts as a molecular chaperone, modulating a variety of cellular signaling pathways.[2][3][4] Due to its ability to influence key cellular processes such as calcium signaling, ion channel function, and neurotransmitter systems, the σ1 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This compound, by selectively blocking this receptor, serves as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor and as a potential therapeutic agent itself. This technical guide provides a comprehensive overview of this compound, including its binding profile, detailed experimental protocols for its characterization, and its impact on critical signaling pathways.

Quantitative Data: Binding Affinity and Selectivity

The defining characteristic of this compound is its high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) receptor and a wide range of other neurotransmitter receptors. This selectivity is crucial for its utility as a specific pharmacological probe. The binding affinity of this compound is typically determined through competitive radioligand binding assays, with the inhibition constant (Ki) serving as the primary measure of affinity.

| Receptor Subtype | Reported Ki (nM) | Notes | Reference |

| Sigma-1 (σ1) | 0.93 | High affinity | [5] |

| Sigma-2 (σ2) | 47 | ~50-fold selectivity for σ1 over σ2 | [5] |

| Other Receptors | >10,000 | Low affinity for a panel of other receptors including opioid, PCP, muscarinic, and dopaminergic sites. | [6] |

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of this compound for the σ1 receptor using competitive radioligand binding.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor agonist)

-

Membrane Preparation: Guinea pig brain or rat liver membranes, which are rich in σ1 receptors.

-

Test Compound: this compound

-

Non-specific Binding Control: Haloperidol or another suitable high-affinity sigma ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Instrumentation: Scintillation counter, 96-well plates, filter harvester.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-300 µg of protein per well), a fixed concentration of --INVALID-LINK---pentazocine (e.g., 1-5 nM), and varying concentrations of this compound (typically ranging from 0.1 nM to 10 µM).

-

Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol) is added to saturate all specific binding sites.

-

Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antinociceptive Effects: The Formalin Test

The formalin test is a widely used model of tonic pain that has both an early neurogenic phase and a later inflammatory phase. This protocol describes how to assess the antinociceptive effects of this compound in this model.[7][8]

Animals:

-

Male Sprague-Dawley rats or Swiss Webster mice.

Materials:

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

5% formalin solution.

-

Observation chambers with transparent walls.

Procedure:

-

Acclimation: Place the animals individually in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.

-

Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or the vehicle via intraperitoneal (i.p.) injection 30 minutes before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 50 µl for rats, 20 µl for mice) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after the formalin injection, return the animal to the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 15-60 minutes post-injection, reflecting inflammatory pain and central sensitization.

-

-

Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups to the vehicle-treated control group for both phases of the test. A significant reduction in these behaviors indicates an antinociceptive effect.

In Vivo Assessment of Antipsychotic-like Activity: Apomorphine-Induced Climbing

Apomorphine, a non-selective dopamine receptor agonist, induces a characteristic climbing behavior in mice, which can be attenuated by antipsychotic drugs. This model is used to screen for potential antipsychotic activity.

Animals:

-

Male Swiss Webster mice.

Materials:

-

This compound dissolved in a suitable vehicle.

-

Apomorphine hydrochloride dissolved in saline.

-

Cylindrical wire mesh cages.

Procedure:

-

Acclimation: Place the mice individually in the wire mesh cages for a 30-minute acclimation period.

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the apomorphine challenge.

-

Apomorphine Challenge: Inject the mice with apomorphine (e.g., 1-3 mg/kg, s.c.).

-

Observation: Immediately after the apomorphine injection, observe the mice for climbing behavior for a period of 30 minutes. The observer, who should be blind to the treatment conditions, records the amount of time each mouse spends climbing the walls of the cage.

-

Data Analysis: Compare the total climbing time in the this compound-treated groups to the vehicle-treated control group. A significant reduction in climbing time suggests potential antipsychotic-like activity.[9][10]

Signaling Pathways and Mechanisms of Action

The σ1 receptor is a highly pleiotropic protein that modulates numerous downstream signaling pathways. As an antagonist, this compound exerts its effects by blocking the actions of endogenous or exogenous σ1 receptor agonists on these pathways.

Modulation of NMDA Receptor Function

The σ1 receptor is known to potentiate the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, as well as in excitotoxicity. This compound can attenuate this potentiation.

Caption: this compound blocks σ1 receptor-mediated potentiation of NMDA receptor activity.

Regulation of Intracellular Calcium Homeostasis

The σ1 receptor is located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for intracellular calcium (Ca²⁺) signaling. It directly interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), modulating the release of Ca²⁺ from the ER. This compound can interfere with this regulatory function.

Caption: this compound prevents σ1 receptor modulation of IP3R-mediated calcium release from the ER.

Involvement in MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are crucial for regulating cellular processes like inflammation, stress responses, and neuronal plasticity. The σ1 receptor has been shown to modulate these pathways, and this compound can attenuate these effects, particularly in the context of pain signaling.[5][11][12]

Caption: this compound can reduce pain signaling by inhibiting σ1 receptor-mediated activation of p38 MAPK.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the antinociceptive properties of this compound using the formalin test.

Caption: Workflow for assessing the antinociceptive effects of this compound in the formalin test.

Conclusion

This compound is a powerful tool for investigating the complex roles of the sigma-1 receptor in health and disease. Its high affinity and selectivity make it an ideal antagonist for in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the mechanisms of action of this compound and other sigma-1 receptor ligands holds significant promise for the development of novel therapeutics for a variety of challenging medical conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The sigma-1 receptor chaperone as an inter-organelle signaling modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 5. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma Receptor page 1 | BenchChem [benchchem.com]

- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Sigma-1 Receptors: A Technical Guide to Utilizing BD-1047

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), has emerged as a critical modulator of a diverse array of cellular functions.[1][2] Its involvement in calcium signaling, ion channel regulation, and the ER stress response positions it as a compelling therapeutic target for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the investigation of σ1R function using the selective antagonist, N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD-1047). We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows to facilitate rigorous and reproducible research in this field.

Introduction to the Sigma-1 Receptor

The σ1R is a 223-amino acid transmembrane protein with no significant homology to other mammalian proteins.[2] It acts as a pluripotent modulator of intracellular signaling, primarily by functioning as a molecular chaperone.[3] Under basal conditions, σ1R is predominantly associated with the binding immunoglobulin protein (BiP), also known as GRP78, an essential ER chaperone.[4] Upon stimulation by agonists or in response to cellular stress, σ1R dissociates from BiP and can translocate to other subcellular compartments, including the plasma membrane, where it interacts with and modulates the activity of various client proteins such as ion channels and receptors.[3]

This compound: A Selective Sigma-1 Receptor Antagonist

This compound is a potent and selective antagonist of the σ1R.[5][6] Its utility in elucidating the physiological and pathophysiological roles of σ1R stems from its ability to competitively inhibit the binding of σ1R ligands and consequently block its downstream effects.

Pharmacological Profile of this compound

The binding affinity of this compound for sigma receptors and other neurotransmitter receptors is a critical parameter for designing and interpreting experiments. The following table summarizes the binding affinities (Ki) of this compound for σ1 and σ2 receptors.

| Receptor Subtype | Ki (nM) | Reference |

| Sigma-1 (σ1) | 0.93 | [7][8] |

| Sigma-2 (σ2) | 47 | [7] |

Table 1: Binding Affinities of this compound. This table presents the inhibitory constants (Ki) of this compound for sigma-1 and sigma-2 receptors, highlighting its selectivity for the sigma-1 subtype.

Key Signaling Pathways Modulated by Sigma-1 Receptors

The antagonistic action of this compound provides a powerful tool to dissect the involvement of σ1R in various signaling cascades.

Calcium Homeostasis

The σ1R plays a crucial role in regulating intracellular calcium (Ca2+) signaling, particularly at the ER-mitochondria interface.[1][9] It directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for Ca2+ release from the ER.[1] By antagonizing σ1R with this compound, researchers can investigate the receptor's role in maintaining Ca2+ homeostasis and its impact on downstream cellular processes. For instance, studies have shown that σ1R agonists can inhibit Ca2+ influx through L-type voltage-gated calcium channels, an effect that is reversed by this compound.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma Receptor 1 Modulates Endoplasmic Reticulum Stress in Retinal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labs.penchant.bio [labs.penchant.bio]

- 10. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sigma-1 Receptor Antagonist BD-1047: A Technical Guide to its Impact on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047 is a potent and selective antagonist of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1R is a critical modulator of intracellular calcium (Ca2+) signaling, a ubiquitous second messenger system vital for a myriad of cellular processes.[2] Dysregulation of Ca2+ homeostasis is implicated in numerous pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound impact on intracellular Ca2+ signaling, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Mechanism of Action: Antagonism of the Sigma-1 Receptor

This compound exerts its effects by binding to and inhibiting the σ1R.[3] This antagonism blocks the receptor's ability to modulate the function of various ion channels and signaling proteins involved in Ca2+ homeostasis. The primary mechanisms through which this compound impacts intracellular Ca2+ signaling are detailed below.

Quantitative Data: Binding Affinity and Efficacy

The selectivity and potency of this compound are crucial for its utility as a research tool and potential therapeutic agent. The following tables summarize key quantitative data regarding its binding affinity and effective concentrations in modulating Ca2+ signaling.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Sigma-1 | < 1 nM | [1] |

| Binding Affinity (Ki) | Sigma-2 | ~10-fold lower than σ1 |

Table 1: Binding Affinity of this compound for Sigma Receptors

| Experimental Model | This compound Concentration | Effect | Reference |

| Purified Retinal Ganglion Cells | 1 µM | Abolished the inhibitory effects of σ1R agonists on KCl-induced Ca2+ influx. | [4][5] |

| CHO and MDA-MB-231 cells | 10 µM | Enhanced store-operated Ca2+ entry (SOCE). | [6] |

| RGC-5 cells | Not specified | Reversed the inhibitory effect of the σ1R agonist (+)-SKF10047 on KCl-induced Ca2+ influx. | [7][8][9] |

| Rat Model of Bone Cancer Pain | 120 nmol (intrathecal) | Attenuated mechanical allodynia and reduced activation of Ca2+-dependent signals. | [10] |

Table 2: Effective Concentrations of this compound in Modulating Intracellular Calcium Signaling

Impact on Key Calcium Signaling Pathways

This compound influences several critical pathways that regulate intracellular Ca2+ levels.

Modulation of IP3 Receptor-Mediated Calcium Release

The σ1R directly interacts with and chaperones the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca2+ from the endoplasmic reticulum (ER) stores.[4] By antagonizing the σ1R, this compound can interfere with this interaction, thereby modulating IP3R-mediated Ca2+ release.

Figure 1. this compound antagonism of σ1R interaction with the IP3 receptor.

Regulation of Store-Operated Calcium Entry (SOCE)

SOCE is a crucial mechanism for replenishing ER Ca2+ stores and is mediated by the interaction of the ER Ca2+ sensor STIM1 with the plasma membrane Ca2+ channel Orai1. The σ1R has been shown to associate with STIM1, and σ1R ligands can regulate this interaction.[11] this compound, as an antagonist, can enhance SOCE, suggesting that the σ1R tonically inhibits this process.[6]

Figure 2. this compound's role in store-operated calcium entry.

Modulation of Voltage-Gated Calcium Channels (VGCCs)

Studies have demonstrated that σ1R activation can inhibit L-type voltage-gated calcium channels.[7][8] this compound has been shown to reverse this inhibition, suggesting a regulatory role for σ1R on VGCC function that may involve a direct protein-protein interaction.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium- and calmodulin-dependent inhibition of NMDA receptor currents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of BD-1047: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1047, or N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective antagonist of the sigma-1 (σ1) receptor. It exhibits a significantly higher affinity for the σ1 receptor subtype over the σ2 subtype and a wide range of other neurotransmitter receptors. This selectivity has established this compound as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the σ1 receptor. Research has demonstrated its potential therapeutic applications in various central nervous system disorders, including neuropathic pain, psychosis, and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding characteristics, effects on key signaling pathways, and detailed methodologies for its experimental evaluation.

Receptor Binding Affinity

This compound is characterized by its high affinity and selectivity for the sigma-1 receptor. Radioligand binding assays are instrumental in determining these binding parameters.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Selectivity (σ2/σ1) | Reference |

| Sigma-1 (σ1) | 0.93 | ~50-fold | |

| Sigma-2 (σ2) | 47 |

Table 2: Selectivity Profile of this compound

| Receptor/Site | Binding Affinity (Kᵢ) | Reference |

| Dopamine Receptors | > 10,000 nM | |

| Opioid Receptors | > 10,000 nM | |

| Phencyclidine (PCP) Site | > 10,000 nM | |

| Serotonin (5-HT₂) Receptors | > 10,000 nM |

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for sigma-1 and sigma-2 receptors.

Objective: To determine the inhibition constant (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.

Materials:

-

Radioligand for σ1: --INVALID-LINK---pentazocine

-

Radioligand for σ2: [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

-

Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells expressing recombinant sigma receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

This compound at various concentrations.

-

Glass fiber filters (GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cell source.

-

In a 96-well plate, combine the membrane preparation, the respective radioligand at a concentration near its Kₑ, and varying concentrations of this compound.

-

For determination of non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.

-

Incubate the plates for 90 minutes at 37°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for determining this compound binding affinity.

Western Blot for Phosphorylated NR1 Subunit of NMDA Receptor

This protocol describes the detection of changes in the phosphorylation of the NMDA receptor subunit NR1 in response to this compound treatment in a relevant biological model (e.g., spinal cord tissue from a neuropathic pain model).

Objective: To quantify the levels of phosphorylated NR1 (pNR1) relative to total NR1.

Materials:

-

Tissue/Cell Lysates: From control and this compound treated animals or cells.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-NR1 (Ser896/Ser897) and Rabbit anti-NR1 (total).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels and transfer system.

-

PVDF membranes.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Homogenize tissue or lyse cells in lysis buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-pNR1 or anti-total NR1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the pNR1 signal to the total NR1 signal.

Caption: Western blot workflow for pNR1 detection.

Signaling Pathways

This compound, as a sigma-1 receptor antagonist, modulates several intracellular signaling pathways implicated in nociception and neuronal plasticity.

Inhibition of p38 MAPK Phosphorylation

In models of orofacial pain, this compound has been shown to reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This suggests that sigma-1 receptor activation contributes to pain signaling through the p38 MAPK pathway.

Caption: this compound inhibits p38 MAPK phosphorylation.

Modulation of NMDA Receptor (NR1 Subunit) Phosphorylation

This compound can reverse the potentiation of NMDA-induced pain behavior and the increased phosphorylation of the NR1 subunit of the NMDA receptor that is promoted by sigma-1 receptor agonists. This indicates a functional interaction between sigma-1 and NMDA receptors.

Caption: this compound modulates NMDA receptor phosphorylation.

Inhibition of CCL2 Release and Microglial Activation

In models of inflammatory pain, this compound has been shown to inhibit the release of the chemokine CCL2 from dorsal root ganglion (DRG) neurons. This, in turn, is suggested to attenuate the subsequent activation of microglia in the spinal cord, a key process in the establishment of central sensitization and chronic pain.

Caption: this compound's role in the CCL2-microglia axis.

In Vivo Pharmacology

This compound has been evaluated in a variety of animal models, demonstrating effects that are consistent with its sigma-1 receptor antagonist activity.

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Effect of this compound | Putative Mechanism | Reference |

| Apomorphine-induced climbing (mice) | Attenuation | Antipsychotic-like activity | |

| Phencyclidine-induced head twitches (rats) | Attenuation | Antipsychotic-like activity | |

| Formalin-induced orofacial pain (mice) | Anti-nociceptive | Inhibition of p38 MAPK phosphorylation | |

| Neuropathic pain (CCI model, rats) | Attenuation of mechanical allodynia | Inhibition of NR1 phosphorylation | |

| Inflammatory pain (Zymosan/CFA, rats) | Attenuation of hyperalgesia | Inhibition of CCL2 release and microglial activation | |

| Cocaine-induced convulsions and locomotor activity (mice) | Reduction | Blockade of sigma-1 receptor-mediated effects of cocaine |

Conclusion

This compound is a highly selective and potent sigma-1 receptor antagonist that serves as an invaluable tool for neuroscience research. Its pharmacological profile, characterized by high affinity for the sigma-1 receptor and the ability to modulate key signaling pathways involved in pain and neuronal plasticity, underscores its potential for the development of novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and the broader role of the sigma-1 receptor in health and disease.

The Early Discovery and Pharmacological Profile of BD-1047: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine, emerged from early research as a significant tool for probing the function of sigma (σ) receptors. This technical guide provides a detailed overview of the initial research and discovery of this compound, focusing on its synthesis, pharmacological characterization, and the experimental methodologies that defined its role as a selective σ receptor antagonist.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine |

| Molecular Formula | C13H20Cl2N2 |

| Molar Mass | 275.22 g/mol |

| CAS Number | 138356-20-4 |

| Appearance | Dihydrobromide salt is a powder |

Synthesis

Pharmacological Data

The initial characterization of this compound established it as a potent and selective sigma receptor antagonist, with a notable preference for the σ1 subtype. The following table summarizes the binding affinities from early radioligand binding assays.

| Receptor Subtype | Ligand | Ki (nM) | Reference |

| Sigma-1 (σ1) | --INVALID-LINK---pentazocine | 0.93 | [1] |

| Sigma-2 (σ2) | [3H]DTG | 47 | [1] |

| Dopamine D2 | [3H]spiperone | >10,000 | Matsumoto et al., 1995 |

| Serotonin 5-HT2 | [3H]ketanserin | >10,000 | Matsumoto et al., 1995 |

| Muscarinic | [3H]QNB | >10,000 | Matsumoto et al., 1995 |

| NMDA | [3H]MK-801 | >10,000 | Matsumoto et al., 1995 |

| Opioid (μ) | [3H]DAMGO | >10,000 | Matsumoto et al., 1995 |

Experimental Protocols

The foundational understanding of this compound's pharmacology was built upon key in vitro and in vivo experiments.

Radioligand Binding Assays

These assays were critical in determining the binding affinity and selectivity of this compound for sigma receptors.

Objective: To determine the inhibition constant (Ki) of this compound for σ1 and σ2 receptors.

Methodology:

-

Membrane Preparation: Guinea pig brain (for σ1) or rat liver (for σ2) tissues were homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate was centrifuged, and the resulting pellet containing the cell membranes was washed and resuspended in fresh buffer. Protein concentration was determined using a standard protein assay.

-

Binding Assay:

-

For σ1 receptor binding , membrane homogenates were incubated with the selective σ1 radioligand --INVALID-LINK---pentazocine at a concentration near its Kd.

-

For σ2 receptor binding , membranes were incubated with the non-selective σ ligand [3H]1,3-di-o-tolylguanidine ([3H]DTG) in the presence of a high concentration of an unlabeled selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

-

Increasing concentrations of unlabeled this compound were added to displace the radioligand.

-

-

Incubation and Filtration: The mixture was incubated at 37°C to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays (Rat Model)

These experiments were designed to assess the functional antagonist properties of this compound.

Objective: To determine if this compound could block the behavioral effects of a known sigma receptor agonist.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration:

-

The sigma receptor agonist di-o-tolylguanidine (DTG) was administered to induce specific behavioral responses, such as dystonia.

-

This compound was administered prior to the DTG challenge.

-

-

Behavioral Observation: Animals were observed for characteristic behaviors induced by the sigma agonist. The intensity and duration of these behaviors were scored by trained observers who were blind to the treatment conditions.

-

Data Analysis: The ability of different doses of this compound to reduce or block the effects of the sigma agonist was statistically analyzed to determine its antagonist potency.

Visualizations

Proposed Signaling Pathway of this compound

Based on early research, the primary mechanism of action of this compound is the direct blockade of the σ1 receptor, preventing the binding of endogenous or exogenous ligands and subsequent downstream signaling.

Caption: Proposed mechanism of this compound as a σ1 receptor antagonist.

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow employed in the early research to characterize this compound.

Caption: Experimental workflow for the initial characterization of this compound.

Conclusion

The early research on this compound firmly established its identity as a selective and potent σ1 receptor antagonist.[2][3][4] The meticulous in vitro binding assays and in vivo behavioral studies provided a clear pharmacological profile, paving the way for its widespread use as a research tool to investigate the physiological and pathological roles of sigma receptors. This foundational work continues to be relevant for researchers in neuroscience and drug development exploring the therapeutic potential of targeting the sigma receptor system.

References

BD-1047's effect on neurotransmitter systems

An In-depth Technical Guide to the Neuropharmacological Effects of BD-1047 on Neurotransmitter Systems

Introduction

This compound, or N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine, is a potent and selective sigma-1 (σ₁) receptor antagonist.[1][2][3] Initially developed for its potential antipsychotic properties, its utility has been explored across a range of neurological and psychiatric conditions, including neuropathic pain, drug addiction, and neuroprotection.[1][4] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its interaction with and modulation of key neurotransmitter systems. It is intended for researchers, scientists, and professionals in the field of drug development.

Receptor Binding Profile and Selectivity

This compound's primary pharmacological action is the competitive antagonism of the σ₁ receptor. Radioligand binding assays have been instrumental in quantifying its affinity and selectivity for various receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized across multiple studies. The inhibitory constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, with lower values indicating higher affinity.

| Receptor Subtype | Kᵢ (nM) | Species/Tissue | Radioligand | Reference |

| Sigma-1 (σ₁) ** | 0.93 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | [5][6] |

| Sigma-2 (σ₂) ** | 47 | Guinea Pig Brain | [³H]DTG + (+)-Pentazocine | [5][6] |

| Dopamine (unspecified) | Low to negligible affinity | Not specified | Not specified | [7] |

| Opioid (unspecified) | Low to negligible affinity | Not specified | Not specified | [7] |

| Phencyclidine (PCP) | Low to negligible affinity | Not specified | Not specified | [7] |

| Serotonin 5-HT₂ | Low to negligible affinity | Not specified | Not specified | [7] |

This table demonstrates the high affinity and approximately 50-fold selectivity of this compound for the σ₁ receptor over the σ₂ receptor.[6][8]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of this compound's binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays.

Objective: To determine the affinity of a non-radiolabeled compound (this compound) for a specific receptor (e.g., σ₁) by measuring its ability to compete off a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenates from tissues expressing the target receptor (e.g., guinea pig brain, rat liver, or cultured cells).[5]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope, such as [³H]-(+)-pentazocine for the σ₁ receptor.[5][9]

-

Competitor: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl.

-

Non-specific Binding Control: A high concentration of a known ligand to saturate all specific binding sites (e.g., 10 µM haloperidol).[10]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: Membrane homogenates are incubated in assay buffer with a fixed concentration of the radioligand (typically at or below its Kₔ value) and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C or 2 hours at room temperature).[5][11]

-

Termination & Filtration: The reaction is terminated by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound ligand.[5][12]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[10]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Effects on Glutamatergic Neurotransmission

A primary mechanism through which this compound exerts its effects is via the modulation of the glutamatergic system, specifically its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Sigma-1 and NMDA Receptor Interaction

The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon activation, it can translocate and directly modulate the activity of various ion channels and receptors, including the NMDA receptor. Activation of σ₁ receptors has been shown to potentiate NMDA receptor function, leading to increased calcium influx and downstream signaling.[4][13]

This compound's Role in NMDA Receptor Modulation

As a σ₁ receptor antagonist, this compound blocks the potentiating effects of σ₁ receptor activation on NMDA receptors. This has been demonstrated in several key findings:

-

Reduced NR1 Phosphorylation: this compound attenuates the phosphorylation of the NMDA receptor subunit 1 (NR1).[4][14] This is a critical step in reducing NMDA receptor hyperexcitability. This effect has been observed in models of neuropathic and bone cancer pain.[6][14]

-

Neuroprotection: By preventing NMDA receptor overactivation, this compound can confer neuroprotective effects against excitotoxicity.

-

Pain Attenuation: The modulation of NMDA receptor function is a key mechanism underlying the antinociceptive effects of this compound in various pain models.[4][13][14]

Caption: this compound antagonizes σ₁ receptors, preventing their potentiation of NMDA receptors.

Effects on Dopaminergic Neurotransmission

While this compound has negligible direct affinity for dopamine receptors, its antagonism of σ₁ receptors indirectly modulates dopaminergic pathways.

-

Apomorphine-Induced Behaviors: this compound has been shown to attenuate apomorphine-induced climbing in mice, a behavior mediated by dopamine receptor activation.[3][15][16]

-

Amphetamine-Induced Hyperactivity: Studies have reported that this compound does not significantly decrease amphetamine-induced hyperactivity, suggesting a complex interaction with dopamine release mechanisms.[15][16]

-

Cocaine-Related Behaviors: this compound can reduce the locomotor activity produced by cocaine.[7] Furthermore, it has been shown to attenuate cocaine reinstatement in self-administration models, suggesting a role in modulating the rewarding effects of cocaine.[4] In combination with dopamine transporter (DAT) inhibitors, this compound can significantly potentiate the discriminative-stimulus effects of cocaine.[17]

Effects on Other Neurotransmitter and Signaling Systems

Serotonergic System

The interaction of this compound with the serotonergic system is less defined. However, σ₁ receptors are known to modulate serotonergic neurons. Some studies suggest that the antidepressant-like effects of certain drugs involving σ₁ receptors can be blocked by this compound, indicating an indirect modulatory role.[18]

Intracellular Calcium Signaling

The σ₁ receptor is a key modulator of intracellular calcium (Ca²⁺) homeostasis. It can regulate Ca²⁺ release from the endoplasmic reticulum via IP₃ receptors.[19]

-

Studies in neuroblastoma cells show that the effects of σ₂ receptor agonists on intracellular Ca²⁺ release can be blocked by this compound, suggesting a complex interplay between sigma receptor subtypes in Ca²⁺ regulation.[20]

-

The antidepressant-like effects of σ₁ agonists, which involve the mobilization of intracellular Ca²⁺ stores, can be blocked by this compound.[18][19]

Mitogen-Activated Protein Kinase (MAPK) Pathway

In models of orofacial pain, this compound has been shown to decrease the phosphorylation of p38 MAPK in the trigeminal nucleus caudalis, a key signaling molecule involved in pain and inflammation.[21] This effect is likely downstream of its modulation of NMDA receptors and Ca²⁺ signaling.

Summary of Effects in Functional and Behavioral Models

This compound has been evaluated in numerous animal models to characterize its functional effects in vivo.

| Model Type | Animal Model | Effect of this compound | Putative Mechanism | Reference |

| Psychosis | Apomorphine-induced climbing (mice) | Attenuation | Dopamine system modulation | [15][16] |

| Phencyclidine-induced head twitches (rats) | Attenuation | NMDA system modulation | [15] | |

| Pain | Formalin-induced pain (mice) | Antinociception | NMDA receptor modulation | [4] |

| Bone Cancer Pain (rats) | Attenuation of allodynia | Inhibition of spinal NR1 phosphorylation | [14] | |

| Orofacial formalin model (mice) | Antinociception | Reduced p38 MAPK phosphorylation | [21] | |

| Addiction | Cocaine self-administration (rats) | Attenuation of reinstatement | Modulation of reward pathways | [4] |

| Cocaine-induced locomotor activity (mice) | Reduction | Dopamine system modulation | [7] | |

| Depression | Forced Swim Test (mice) | Blocks antidepressant effect of σ₁ agonists | σ₁ receptor antagonism | [18] |

Experimental Workflow: In Vivo Microdialysis

To directly measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions, in vivo microdialysis is the gold-standard technique.[22][23][24]

Caption: A typical workflow for an in vivo microdialysis experiment.

Protocol Brief:

-

Surgery: A guide cannula is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.[23]

-

Probe Insertion: After recovery, a microdialysis probe with a semi-permeable membrane is inserted.[22]

-

Perfusion: The probe is perfused at a slow, constant rate with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.[25]

-

Sampling: The outgoing fluid (dialysate) is collected at regular intervals. After establishing a stable baseline, this compound is administered.

-

Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate) and their metabolites in the dialysate is quantified, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23]

Conclusion

This compound is a valuable pharmacological tool and potential therapeutic agent that exerts its primary influence through the selective antagonism of the σ₁ receptor. Its effects on neurotransmitter systems are largely indirect, stemming from the modulation of key cellular targets like the NMDA receptor and intracellular calcium channels. The most pronounced and well-documented effects are on the glutamatergic system, where it dampens NMDA receptor activity, a mechanism that underlies its efficacy in models of pain and neurotoxicity. Its interactions with the dopaminergic system are more complex but are relevant to its potential application in substance use disorders. This guide provides a foundational understanding of this compound's neuropharmacology, highlighting the experimental basis for its characterization and its multifaceted impact on neuronal signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M100907 and BD 1047 Attenuate the Acute Toxic Effects of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Dual Inhibition at Dopamine Transporter and σ Receptors in the Discriminative-Stimulus Effects of Cocaine in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. academic.oup.com [academic.oup.com]

Exploring the Antipsychotic Potential of BD-1047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1047, a selective sigma-1 (σ1) receptor antagonist, has been investigated for its potential as a novel antipsychotic agent. The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is implicated in the modulation of various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are known to be dysregulated in psychotic disorders such as schizophrenia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its receptor binding profile, efficacy in predictive animal models of psychosis, and the experimental protocols used for its evaluation.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinities and its effects in various preclinical models.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Selectivity (σ2/σ1) |

| Sigma-1 (σ1) | 0.9 - 0.93 | ~51-52 |

| Sigma-2 (σ2) | 47 |

Ki values represent the dissociation constant, with lower values indicating higher binding affinity.

Table 2: Preclinical In Vivo Efficacy of this compound in Models of Psychosis

| Animal Model | Species | Behavioral Endpoint | This compound Dosage (mg/kg, i.p.) | Outcome | Citation |

| Amphetamine-Induced Hyperactivity | Mouse | Locomotor Activity | Not specified | No statistically significant decrease in hyperactivity. | [1][2] |

| NMDA Antagonist (PCP, Memantine, Dizocilpine)-Induced Hyperactivity | Mouse | Locomotor Activity | Not specified | Did not modify hyperactivity. | [1][2] |

| Apomorphine-Induced Climbing | Mouse | Climbing Behavior | 10 | Attenuated climbing behavior.[3] | [1][2][3][4] |

| Phencyclidine (PCP)-Induced Head Twitches | Rat | Head Twitch Response | Not specified | Attenuated head twitches. | [1][2][4] |

Experimental Protocols

Detailed methodologies for the key preclinical models used to assess the antipsychotic potential of this compound are provided below. These protocols are synthesized from standard practices in psychopharmacological research.

Protocol 1: Amphetamine-Induced Hyperactivity in Mice

Objective: To assess the potential of a test compound to reverse the hyperlocomotor activity induced by the psychostimulant amphetamine, a widely used screening method for antipsychotic drugs.

Materials:

-

Male Swiss Webster mice (20-25 g)

-

d-Amphetamine sulfate

-

Test compound (this compound)

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.

-

Habituation: Individual mice are placed in the open-field chambers and allowed to habituate for 30-60 minutes.

-

Drug Administration:

-

The test compound (this compound) or vehicle is administered via intraperitoneal (i.p.) injection.

-

After a specified pretreatment time (e.g., 30 minutes), d-amphetamine (e.g., 1-5 mg/kg) is administered (i.p. or s.c.).

-

-

Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for 60-90 minutes immediately following amphetamine administration.

-

Data Analysis: The mean locomotor activity is calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the locomotor activity of the this compound treated group to the vehicle-amphetamine control group. A significant reduction in hyperactivity by the test compound is indicative of potential antipsychotic efficacy.

Protocol 2: Apomorphine-Induced Climbing in Mice

Objective: To evaluate the ability of a test compound to inhibit the stereotyped climbing behavior induced by the dopamine receptor agonist apomorphine. This model is particularly sensitive to compounds with D2 receptor blocking activity.

Materials:

-

Male ICR or Swiss Webster mice (20-25 g)

-

Apomorphine hydrochloride

-

Test compound (this compound)

-

Vehicle

-

Cylindrical wire mesh cages (e.g., 10 cm diameter, 15 cm height)

Procedure:

-

Acclimation: Mice are acclimated to the testing room for at least 1 hour.

-

Drug Administration: The test compound (this compound) or vehicle is administered (i.p.) at a specified pretreatment time (e.g., 30-60 minutes) before the apomorphine challenge.

-

Apomorphine Challenge: Apomorphine (e.g., 1-3 mg/kg) is administered subcutaneously (s.c.).

-

Observation: Immediately after apomorphine injection, mice are placed individually in the wire mesh cages. The climbing behavior is observed for a period of 20-30 minutes.

-

Scoring: The duration of time spent climbing (all four paws on the wall of the cage) is recorded. Alternatively, a scoring system can be used at fixed intervals (e.g., every 5 minutes).

-

Data Analysis: The total time spent climbing or the cumulative climbing score is calculated for each mouse. The mean values for each treatment group are compared using appropriate statistical methods (e.g., ANOVA). A significant reduction in climbing behavior suggests potential antipsychotic activity.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed mechanism of this compound via Sigma-1 receptor antagonism.

Experimental Workflow

Caption: Preclinical workflow for evaluating antipsychotic potential.

Conclusion

The preclinical data for this compound suggest a nuanced and complex profile. Its high affinity and selectivity for the sigma-1 receptor are well-established. However, its efficacy in animal models predictive of antipsychotic activity is moderate and inconsistent. While this compound shows activity in models related to dopamine agonism (apomorphine-induced climbing) and glutamate antagonism (PCP-induced behaviors), its lack of efficacy in the amphetamine-induced hyperactivity model raises questions about its potential as a broad-spectrum antipsychotic.[1][2] These mixed results suggest that while sigma-1 receptor antagonism may influence pathways relevant to psychosis, its utility as a standalone antipsychotic therapy may be limited.[1] Further research, particularly studies employing a wider range of doses and exploring effects on negative and cognitive symptoms, would be necessary to fully elucidate the therapeutic potential of this compound.

References

Foundational Studies on BD-1047 and Neuropathic Pain: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the foundational preclinical research on BD-1047, a selective sigma-1 receptor (σ1R) antagonist, and its therapeutic potential in the context of neuropathic pain. The document covers its mechanism of action, efficacy in various animal models, and the underlying molecular pathways.

Introduction to this compound and Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition resulting from damage or dysfunction of the somatosensory nervous system.[1] Current treatment options are often limited by modest efficacy and significant side effects.[1] The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key target in pain modulation.[2][3] this compound is a potent and selective antagonist of the σ1R, and a growing body of preclinical evidence highlights its potential as a novel analgesic for neuropathic pain.[3][4] Studies have consistently shown that σ1R antagonists, including this compound, can attenuate the heightened neuronal excitability and neuroinflammation that contribute to the development and maintenance of neuropathic pain states.[5]

Mechanism of Action

This compound exerts its anti-nociceptive effects primarily by antagonizing the σ1R. The activation of σ1R is implicated in promoting central sensitization, a key process in the establishment of chronic pain where neurons in the spinal cord become hyperexcitable.[2] The σ1R interacts with and modulates several key players in pain signaling, including NMDA receptors and various ion channels.[2][3]

By blocking the σ1R, this compound can:

-

Inhibit NMDA Receptor Function: The σ1R can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and central sensitization.[2][3] this compound has been shown to block the phosphorylation of the NMDA receptor NR1 subunit, reducing excessive calcium influx and subsequent neuronal hyperexcitability.[5][6]

-

Modulate Glial Cell Activity: Neuropathic pain is associated with the activation of microglia and astrocytes in the spinal cord.[2] These glial cells release pro-inflammatory factors that contribute to the pain state. This compound has been demonstrated to reduce the activation of both microglia and astrocytes, thereby decreasing neuroinflammation.[2][6]

-

Reduce Pro-inflammatory Mediators: this compound can inhibit the secretion of pro-inflammatory factors such as TNF-alpha and IL-1 beta from activated microglia.[2] It has also been shown to inhibit the release of the chemokine CCL2 from primary afferent fibers, which is involved in microglia-neuron communication.[7]

-

Downregulate Key Signaling Pathways: The anti-nociceptive effects of this compound are associated with the downregulation of intracellular signaling cascades involved in pain processing, such as the phosphorylation of extracellular signal-regulated kinase (pERK) and p38 mitogen-activated protein kinases (p38-MAPK) in the spinal cord and trigeminal nucleus caudalis.[4][8]

Signaling Pathway of this compound in Neuropathic Pain

Caption: this compound inhibits the σ1R, preventing NMDA receptor potentiation and glial activation, ultimately reducing central sensitization and neuropathic pain.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in several rodent models of neuropathic and inflammatory pain. The data consistently demonstrate a dose-dependent reduction in pain behaviors.

Table 1: Efficacy of this compound in a Rat Model of Bone Cancer Pain

| Treatment Group | Administration Route | Dose | Outcome Measure | Result |

| This compound | Intrathecal | 120 nmol (daily for 3 days) | Mechanical Allodynia (Paw Withdrawal Threshold) | Significantly attenuated mechanical allodynia compared to vehicle.[6][9] |

| This compound | Intrathecal | 120 nmol | c-Fos Expression (Spinal Cord) | Significantly reduced the number of c-Fos positive cells.[6][9] |

| This compound | Intrathecal | 120 nmol | Microglia Activation (Iba-1) | Strikingly decreased the number of Iba-1 immunoreactive cells.[9] |

Table 2: Efficacy of this compound in a Rat Model of Chronic Compression of Dorsal Root Ganglion (CCD)

| Treatment Group | Administration Route | Dose (mg/kg) | Outcome Measure | Result |

| This compound | Systemic | 10, 30, 100 | Mechanical & Cold Allodynia | Dose-dependently suppressed the induction and maintenance of allodynia.[4][10] |

| This compound | Systemic | 10, 30, 100 | Spinal pERK Expression | Dose-dependently suppressed the elevation of spinal pERK.[4] |

Table 3: Efficacy of this compound in Rat Models of Inflammatory Pain

| Pain Model | Administration Route | Dose (mg/kg) | Outcome Measure | Result |

| Zymosan-induced | Oral | 10, 30, 100 | Thermal & Mechanical Hyperalgesia | Dose-dependently reduced hyperalgesia.[7] |

| CFA-induced | Oral (daily for 7 days) | 10, 30, 100 | Thermal & Mechanical Hyperalgesia | Dose-dependently reduced hyperalgesia.[7] |

Experimental Protocols

Reproducible and validated animal models are essential for studying the pathophysiology of neuropathic pain and for the preclinical evaluation of novel analgesics.[1][11]

Experimental Workflow for Preclinical Neuropathic Pain Studies

References

- 1. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]

- 4. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor targeting inhibits connexin 43 based intercellular communication in chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Peripheral Role of CCL2 in the Anti-Nociceptive Effect of Sigma-1 Receptor Antagonist BD1047 on Inflammatory Hyperalgesia in Rats [mdpi.com]

- 8. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Sigma-1 Receptor Antagonist BD1047 Reduces Allodynia and Spinal ERK Phosphorylation Following Chronic Compression of Dorsal Root Ganglion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of BD-1047 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of BD-1047, a selective sigma-1 receptor antagonist, in rat models. The information compiled from various scientific studies is intended to guide researchers in designing and executing experiments involving this compound.

Data Presentation: Summary of In Vivo Administration Protocols

The following table summarizes the quantitative data from various studies on the in vivo administration of this compound in rats, detailing the administration route, dosage, frequency, and observed effects.

| Route of Administration | Dosage | Frequency | Rat Strain | Key Observed Effects |

| Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Single dose | Not Specified | Dose-dependently reduced nociceptive responses in a formalin-induced orofacial pain model.[1] |

| 10 mg/kg | Not Specified | Not Specified | Attenuated phencyclidine-induced head twitches.[2] | |

| 10 mg/kg | Daily for 3 days | C57BL/6J mice (protocol applicable to rats) | Blocked the neuroprotective effects of a sigma-1 receptor agonist in a traumatic brain injury model.[3] | |

| Intrathecal (i.t.) | 30 nmol | Twice daily for 5 days | Sprague-Dawley | Attenuated mechanical allodynia in a chronic constriction injury model of neuropathic pain.[4] |

| 120 nmol | Daily for 3 days | Sprague-Dawley | Attenuated mechanical allodynia and reduced microglia activation in a bone cancer pain model.[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily by acting as an antagonist at the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[6] Its antagonism of σ1R modulates downstream signaling cascades, notably affecting N-methyl-D-aspartate (NMDA) receptor function and microglial activation.

Modulation of NMDA Receptor Signaling

This compound has been shown to inhibit the phosphorylation of the NR1 subunit of the NMDA receptor. This action is significant as NMDA receptor activation is crucial for synaptic plasticity and pain transmission. By preventing the sensitization of NMDA receptors, this compound can attenuate pain responses.

Caption: this compound antagonism of the Sigma-1 receptor, inhibiting NMDA receptor phosphorylation.

Modulation of Microglia Activation

In models of neuroinflammation and pain, this compound has been demonstrated to suppress the activation of microglia. This is characterized by a reduction in the release of pro-inflammatory cytokines such as TNF-α and a decrease in the production of reactive oxygen species (ROS). Furthermore, this compound can inhibit the phosphorylation of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Caption: this compound modulates microglia activation, reducing pro-inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound in rats for key in vivo experiments.

Preparation of this compound Solution

Materials:

-

This compound dihydrobromide powder

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the rats.

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolve the powder in a sterile 0.9% saline solution to the desired final concentration.[3] Ensure the volume for injection is appropriate for the administration route.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Prepare the solution fresh on the day of the experiment to ensure stability and sterility.

Intraperitoneal (i.p.) Injection Protocol

Materials:

-

Prepared this compound solution

-

Sterile syringes (1-3 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol swabs

-

Appropriate animal restraint device

Procedure:

-

Gently restrain the rat. For a one-person technique, firmly grasp the rat by the scruff of the neck and allow the body to rest in the palm of your hand. For a two-person technique, one person restrains the animal while the other performs the injection.

-

Position the rat on its back with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, minimizing the risk of puncture.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Swab the injection site with a 70% ethanol swab and allow it to dry.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle and syringe.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions post-injection.

Caption: Workflow for intraperitoneal injection of this compound in rats.

Intrathecal (i.t.) Injection Protocol

Note: This is a more complex procedure that requires surgical skill and appropriate anesthesia. It is recommended to be performed by trained personnel.

Materials:

-

Prepared this compound solution

-

Anesthetic agent (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps)

-

Hamilton syringe with a 30-gauge needle

-

Surgical sutures or staples

-

Antiseptic solution

-

Heating pad

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.

-

Shave and disinfect the surgical area over the lumbosacral region.

-

Make a small midline incision to expose the vertebrae.

-

Carefully insert the 30-gauge needle attached to a Hamilton syringe between the L5 and L6 vertebrae to access the subarachnoid space. A characteristic tail-flick response upon needle entry confirms correct placement.

-

Slowly inject the desired volume of the this compound solution (typically 5-10 µL).

-

Carefully withdraw the needle.

-

Close the incision with sutures or surgical staples.

-

Allow the rat to recover from anesthesia on a heating pad to maintain body temperature.

-

Monitor the animal closely for any signs of motor impairment or distress post-surgery.

Caption: Workflow for intrathecal injection of this compound in rats.

References

- 1. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of BD 1047, a sigma1 receptor antagonist, in the animal models predictive of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Sigma-1 Receptor Alleviates ER-Associated Cell Death and Microglia Activation in Traumatically Injured Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-1 Receptor Antagonist BD1047 Reduces Mechanical Allodynia in a Rat Model of Bone Cancer Pain through the Inhibition of Spinal NR1 Phosphorylation and Microglia Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of BD-1047 in a Capsaicin-Induced Headache Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine and other primary headache disorders are debilitating neurological conditions characterized by severe head pain. A key underlying mechanism is the activation of the trigeminovascular system. Preclinical research often utilizes models that mimic this activation to investigate potential therapeutics. Intracisternal or dural application of capsaicin, the pungent component of chili peppers, serves as a robust model for inducing headache-like pain in rodents.[1][2][3] Capsaicin activates Transient Receptor Potential Vanilloid 1 (TRPV1) receptors on trigeminal sensory neurons, leading to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and subsequent neurogenic inflammation and pain signaling.[4][5][6]